

# Solid-Phase Extraction of N-Nitrosopyrrolidine from Complex Matrices: Application Notes and Protocols

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Compound of Interest		
Compound Name:	N-Nitrosopyrrolidine	
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This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of **N-Nitrosopyrrolidine** (NPYR), a probable human carcinogen, from complex matrices such as food and pharmaceutical products. The following sections offer a comprehensive guide to sample preparation, SPE methodology, and data analysis, enabling accurate and reliable quantification of NPYR.

#### Introduction

**N-Nitrosopyrrolidine** (NPYR) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens.[1] The presence of NPYR in various consumer products, including cured meats, processed foods, and pharmaceuticals, is a significant public health concern.[1][2] Regulatory bodies worldwide have set stringent limits on the acceptable daily intake of N-nitrosamines, necessitating sensitive and reliable analytical methods for their detection and quantification at trace levels.[1]

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[3][4] This application note focuses on the use of SPE for the selective isolation and concentration of NPYR from complex sample matrices prior to chromatographic analysis.



# Data Presentation: Quantitative Performance of SPE Methods for N-Nitrosamine Analysis

The selection of an appropriate SPE sorbent is critical for achieving optimal recovery and removal of matrix interferences. The following tables summarize the performance of various SPE cartridges for the extraction of N-nitrosamines, including NPYR, from different matrices.

Table 1: Comparison of SPE Sorbent Performance for N-Nitrosamine Extraction from Pharmaceutical Drug Products

SPE Sorbent Type	N-Nitrosamine	Recovery (%)	Analytical Method	Reference
Strong Cation Exchange (e.g., Strata X-C)	NDMA, NDEA, NPYR, and others	>80% for most analytes	LC-MS/MS	[5]
Mixed-Mode Cation Exchange (e.g., Oasis MCX)	NDMA	~20%	LC-MS/MS	[5]
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata X)	Various APIs	Limited retention of APIs	LC-MS/MS	[5]
Graphitized Carbon (e.g., HyperSep Hypercarb)	Various APIs	Retained 17 out of 24 APIs	LC-MS/MS	[5]

Table 2: Recovery of N-Nitrosamines from Cured Meat using SPE



SPE Sorbent	N- Nitrosamine	Spiking Level (µg/kg)	Recovery (%)	Analytical Method	Reference
Florisil	NPYR	0.5, 1, 10	95 - 110	GC-CI- MS/MS	[6]
Silica Gel	NPYR	1, 5, 10	82 - 105.5	GC-FID	[7]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for N-Nitrosamines in Various Matrices

Matrix	N- Nitrosamine	LOD	LOQ	Analytical Method	Reference
Cooked Meat	NPYR	0.05–0.3 μg/kg	0.85–1.5 μg/kg	GC-MS	[8]
Processed Meat	NPYR	0.15 - 0.37 μg/kg	0.50 - 1.24 μg/kg	GC-CI/MS	[9]
Cough Syrup	NPYR and others	0.02 ng/mL	-	GC-MS	[10]
Pharmaceutic als	NPYR and others	-	0.05–0.25 ng/mL	GC-MS/MS	[1]
Food Matrices	11 N- nitrosamines	-	0.10 - 0.25 ng/mL	LC-MS/MS	[11]

#### **Experimental Protocols**

The following protocols provide detailed, step-by-step procedures for the extraction of NPYR from cured meat and pharmaceutical tablet matrices.

### **Protocol 1: SPE of N-Nitrosopyrrolidine from Cured Meat**

This protocol is a composite method synthesized from established procedures for the extraction and cleanup of N-nitrosamines from meat products.[6][7][9]



- 1. Sample Preparation and Extraction:
- Homogenize a representative 10 g sample of the cured meat product.
- Transfer the homogenized sample to a 50 mL centrifuge tube.
- Add 20 mL of dichloromethane.
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully collect the lower dichloromethane layer into a clean flask.
- Repeat the extraction of the meat residue with another 20 mL of dichloromethane.
- Combine the dichloromethane extracts.
- Add 20 mL of a phosphate buffer solution (pH 7.0) to the combined extract and shake for 1 minute for cleanup.
- Allow the layers to separate and collect the dichloromethane layer.
- Dry the extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen at room temperature.
- 2. Solid-Phase Extraction (SPE) Cleanup:
- SPE Cartridge: Florisil (500 mg, 6 mL) or Silica Gel (500 mg, 6 mL).
- Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane. Do not allow the cartridge to dry.
- Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of a mixture of n-hexane and dichloromethane (1:1, v/v) to remove interfering substances.



- Elution: Elute the N-nitrosamines, including NPYR, with 10 mL of a mixture of dichloromethane and methanol (95:5, v/v).
- Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis by GC-TEA, GC-MS, or LC-MS/MS.

## Protocol 2: SPE of N-Nitrosopyrrolidine from Pharmaceutical Tablets

This protocol is based on methodologies developed for the analysis of N-nitrosamine impurities in pharmaceutical products.[5][12]

- 1. Sample Preparation:
- Weigh and finely crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of the active pharmaceutical ingredient (API).
- Transfer the powder to a 50 mL centrifuge tube.
- Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the sample. The choice of solvent will depend on the solubility of the API and excipients.
- Vortex for 5 minutes to ensure complete dissolution.
- Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble excipients.
- Carefully transfer the supernatant to a clean tube.
- 2. Solid-Phase Extraction (SPE):
- SPE Cartridge: Strong Cation Exchange (e.g., Strata X-C, 200 mg, 3 mL).
- Conditioning: a. Pass 3 mL of methanol through the cartridge. b. Pass 3 mL of water through the cartridge. Do not allow the cartridge to dry.
- Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

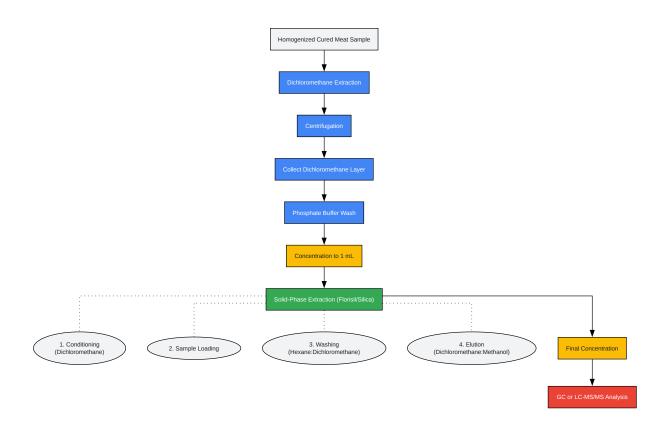


- Washing: a. Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar impurities. b. Wash the cartridge with 3 mL of methanol to remove less polar impurities.
- Elution: Elute the N-nitrosamines with 5 mL of a solution of 5% ammonia in methanol.
- Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

#### **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationships in the SPE process.

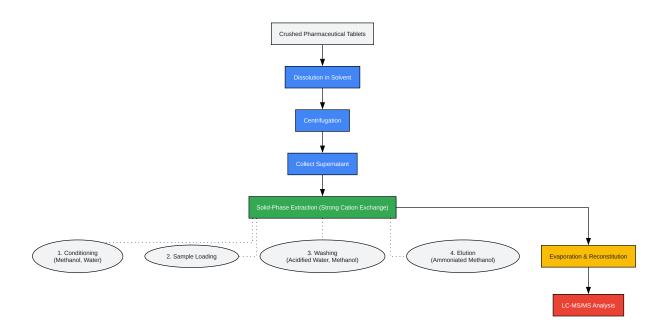




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Caption: SPE workflow for NPYR from cured meat.

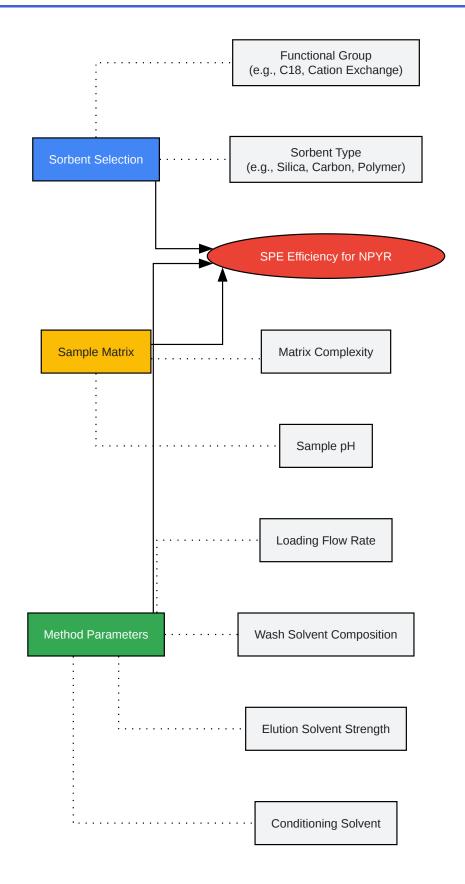




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Caption: SPE workflow for NPYR from pharmaceuticals.





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Caption: Factors influencing SPE efficiency for NPYR.



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